

Iomeprol: A Comparative Performance Analysis Against Leading Non-Ionic Contrast Agents

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of diagnostic imaging, the choice of a contrast agent is pivotal, directly impacting image quality and patient safety. This guide provides an objective comparison of **lomeprol**, a non-ionic, monomeric iodinated contrast agent, against other widely used non-ionic agents: lohexol, loversol, and lopamidol. The following analysis is based on key physicochemical properties and supported by experimental data to inform researchers and drug development professionals in their selection and development of contrast media.

Physicochemical Properties: A Quantitative Comparison

The performance of a contrast agent is intrinsically linked to its physicochemical characteristics. Properties such as viscosity and osmolality are critical determinants of a contrast medium's hydrodynamic properties in vivo, influencing injection pressures, flow rates, and patient comfort. Hydrophilicity and protein binding are also crucial as they relate to the agent's biocompatibility and potential for adverse reactions.

A review of available data indicates that **Iomeprol** generally exhibits favorable viscosity and osmolality profiles compared to other non-ionic monomers. Specifically, some studies suggest that **Iomeprol** solutions have lower osmolality and viscosity than other non-ionic contrast media at equivalent iodine concentrations.



Below is a summary of the key quantitative data for **lomeprol** and its competitors.

Table 1: Viscosity of Non-Ionic Contrast Agents (mPa-s)

lodine Concentrati on (mgl/mL)	Temperatur e (°C)	lomeprol	lohexol	loversol	lopamidol
300	20	7.5	11.8	8.0	8.8
300	37	4.5	6.3	4.8	4.7
350	20	12.6	22.0	14.3	14.1
350	37	7.5	10.4	8.3	7.5

Data compiled from publicly available product information.

Table 2: Osmolality of Non-Ionic Contrast Agents

(mOsm/kg H₂O)

lodine Concentration (mgl/mL)	lomeprol	lohexol	loversol	lopamidol
300	607	672	630	616
350	796	844	790	796

Data compiled from publicly available product information.

Table 3: Hydrophilicity and Protein Binding

Agent	Partition Coefficient (log P)	Protein Binding (%)	
Iomeprol	-2.8	< 2	
Iohexol	-2.6	< 2	
loversol	-2.7	< 2	
Iopamidol	-2.9	< 2	



Data compiled from various scientific publications. The partition coefficient (log P) is a measure of hydrophilicity; a more negative value indicates greater hydrophilicity. Protein binding is presented as the percentage of the agent that binds to plasma proteins.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following section outlines the methodologies for the key experiments cited.

Viscosity Measurement

The viscosity of contrast media is a critical parameter influencing the ease of injection and patient comfort. A standardized method for its determination is crucial for comparative analysis.

Methodology: Viscosity is typically measured using a rotational viscometer. The contrast agent solution is placed in a temperature-controlled sample holder. A spindle is immersed in the solution and rotated at a constant speed. The instrument measures the torque required to rotate the spindle, which is directly proportional to the viscosity of the fluid. Measurements are taken at standardized temperatures, typically 20°C (room temperature) and 37°C (body temperature), to simulate clinical conditions.



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Caption: Workflow for Viscosity Determination.

Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a key factor in the physiological tolerance of contrast agents.



Methodology: The osmolality of contrast media is determined using an osmometer, typically one that operates on the principle of freezing point depression. A small sample of the contrast agent is supercooled to a precise temperature below its freezing point. The sample is then induced to freeze, and the heat of fusion released raises the temperature to a plateau, which is the true freezing point. The difference between this freezing point and that of pure water is directly proportional to the osmolality of the solution.



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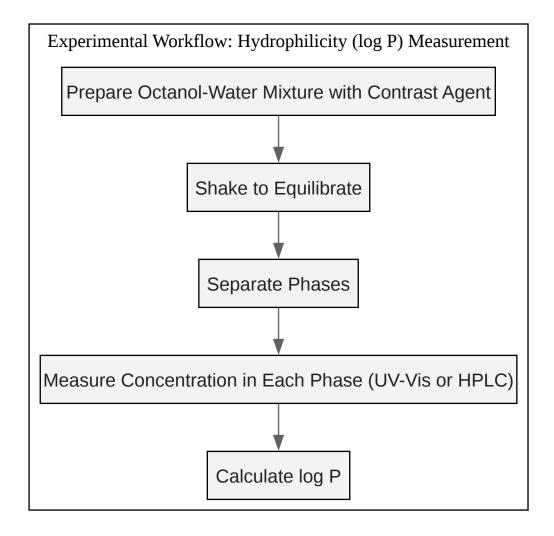
Caption: Workflow for Osmolality Determination.

Hydrophilicity Determination (log P)

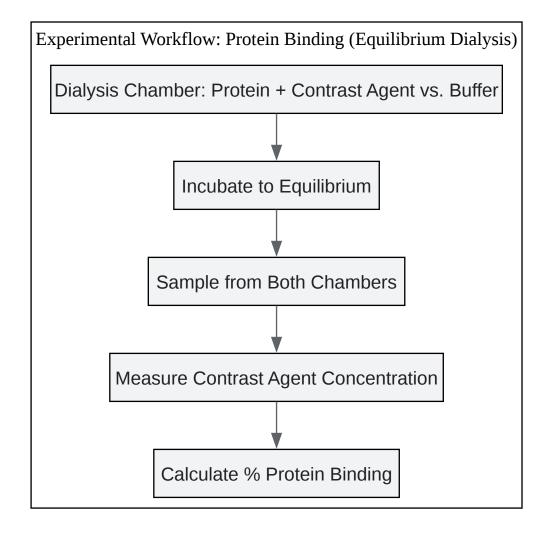
Hydrophilicity, often expressed as the partition coefficient (log P), is a measure of a molecule's affinity for a lipid versus an aqueous phase. It is a critical parameter for predicting the in vivo distribution and excretion of a drug.

Methodology: The octanol-water partition coefficient (log P) is determined using the shake-flask method. A solution of the contrast agent is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the contrast agent between the two phases. After separation of the phases, the concentration of the contrast agent in both the n-octanol and water layers is measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The log P value is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.









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